3-(Diethylamino)-4-methoxybenzenesulphonamide monohydrochloride

Azoic dye intermediate Hydrochloride salt solubility Diazotization precursor

3-(Diethylamino)-4-methoxybenzenesulphonamide monohydrochloride (CAS 83929-66-2; molecular formula C₁₁H₁₉ClN₂O₃S; molecular weight 294.80 g/mol) is the hydrochloride salt form of the well-established azoic diazo component Fast Red ITR Base (C.I. 37150, Azoic Diazo Component 42, free base CAS 97-35-8).

Molecular Formula C11H19ClN2O3S
Molecular Weight 294.80 g/mol
CAS No. 83929-66-2
Cat. No. B12691482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diethylamino)-4-methoxybenzenesulphonamide monohydrochloride
CAS83929-66-2
Molecular FormulaC11H19ClN2O3S
Molecular Weight294.80 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=CC(=C1)S(=O)(=O)N)OC.Cl
InChIInChI=1S/C11H18N2O3S.ClH/c1-4-13(5-2)10-8-9(17(12,14)15)6-7-11(10)16-3;/h6-8H,4-5H2,1-3H3,(H2,12,14,15);1H
InChIKeyYRJVOPYVEWGELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Diethylamino)-4-methoxybenzenesulphonamide Monohydrochloride (CAS 83929-66-2): Azoic Diazo Component 42 Hydrochloride Salt for Dye Intermediate and Specialty Chemical Procurement


3-(Diethylamino)-4-methoxybenzenesulphonamide monohydrochloride (CAS 83929-66-2; molecular formula C₁₁H₁₉ClN₂O₃S; molecular weight 294.80 g/mol) is the hydrochloride salt form of the well-established azoic diazo component Fast Red ITR Base (C.I. 37150, Azoic Diazo Component 42, free base CAS 97-35-8) [1]. The compound belongs to the benzenesulfonamide class and serves as a key diazo precursor in ice-dye (azoic) coloration processes on cellulosic fibers. The hydrochloride salt form confers markedly enhanced aqueous solubility compared to the water-insoluble free base, directly impacting formulation handling, diazotization efficiency, and downstream coupling performance in both textile and biochemical staining applications [2].

Why Free Base (CAS 97-35-8) or Diazonium Salt (CAS 27580-14-9) Cannot Simply Replace 3-(Diethylamino)-4-methoxybenzenesulphonamide Monohydrochloride in Aqueous-Phase Operations


The three commercially available forms of the Fast Red ITR chromophore—free base (CAS 97-35-8), hydrochloride salt (CAS 83929-66-2), and pre-diazotized salt (CAS 27580-14-9)—exhibit fundamentally different physicochemical profiles that preclude simple interchangeability. The free base is water-insoluble (0.93 mg/mL predicted aqueous solubility) and requires dissolution in hydrochloric or sulfuric acid prior to use, introducing an additional processing step, variable stoichiometry, and potential for incomplete dissolution that compromises batch-to-batch reproducibility . In contrast, the hydrochloride salt is directly water-soluble, enabling precise aqueous formulation without pre-acidification. Critically, the hydrochloride salt serves as a stable, non-diazotized storage form with a higher melting point (150–160°C vs. 102–105°C for the free base), translating to superior thermal stability during shipping and long-term storage . The pre-diazotized salt form (CAS 27580-14-9), while directly reactive, requires cold-chain storage (2–8°C) and has limited shelf-life due to the inherent instability of the diazonium group, making it unsuitable for procurement strategies that prioritize shelf-stable inventory [1].

Quantitative Differentiation Evidence for 3-(Diethylamino)-4-methoxybenzenesulphonamide Monohydrochloride (CAS 83929-66-2) vs. Closest Analogs


Aqueous Solubility and Thermal Stability: Hydrochloride Salt (CAS 83929-66-2) vs. Free Base (CAS 97-35-8)

The hydrochloride salt form (CAS 83929-66-2) is directly water-soluble, whereas the free base (CAS 97-35-8) is classified as water-insoluble with a predicted aqueous solubility of only 0.93 mg/mL (LogS ESOL: -2.44) . The hydrochloride salt exhibits a melting point range of 150–160°C—approximately 50°C higher than the free base melting point of 102–105°C—indicating stronger crystal lattice energy and superior thermal stability during storage and transport . For procurement, this means the hydrochloride salt can be formulated directly into aqueous reaction media without the pre-dissolution in mineral acid required for the free base, eliminating an extra processing step that introduces variable acid stoichiometry.

Azoic dye intermediate Hydrochloride salt solubility Diazotization precursor

Acidic pH Coupling Selectivity: Fast Red ITR Salt vs. Fast Violet B Salt in Enzymatic Histochemistry

In a direct comparative study of diazonium salt reactivity with α-naphthol across pH conditions, only Fast Red ITR salt (the diazotized derivative of this compound class) was found to react in the acidic pH region (pH 4.0), whereas Fast Violet B salt was functional exclusively in neutral pH conditions [1]. The diazo-color formed by Fast Red ITR salt at pH 4.0 exhibited a λmax of 475 nm and a molar extinction coefficient (ε) of 26,000, providing quantifiable optical detection parameters that Fast Violet B salt cannot deliver under acidic assay conditions [1]. This acidic pH compatibility is critical for detecting lysosomal proteases such as cathepsin B-like enzymes that operate optimally at low pH.

Acidic pH diazo coupling Lysosomal protease detection Histochemical staining

Light Fastness Rating 6–7 on Blue Scale: Unique Among Ice-Dye Light Pink Shades

When coupled with Naphthol AS-ITR (C.I. Azoic Coupling Component 12) on cotton, the Fast Red ITR-based dyeing achieves a light fastness rating of 7 on the ISO blue scale (1–8, where 8 = marvelous) at standard depth [1][2]. This is the only light pink/peach shade among all ice dyes (azoic dyes) that delivers this level of photostability, with class-typical azoic dyes more commonly achieving light fastness ratings of 4–5 for comparable light-shade colorations [2]. Commercial technical literature further corroborates a light fastness of 6–7, 'almost nearer to the Vat Dyes,' a class renowned for supreme fastness [3].

Light fastness Ice dye performance Textile color fastness

Coupling pH Match Range and Kinetics for Process Optimization: pH 5–6.5 with Medium Coupling Ability

The Fast Red ITR diazo component (derived from this compound) exhibits a defined coupling pH match range of 5–6.5 with naphthol coupling components, with coupling ability characterized as medium and coupling speed as slow [1]. This is in contrast to faster-coupling azoic diazo components such as Fast Red B Base or Fast Scarlet G Base, which typically couple more rapidly but may produce less uniform dyeings on cellulosic substrates. The slower coupling kinetics of the Fast Red ITR system allow for more controlled, level dyeing—a critical process parameter for uniform shade development in continuous dyeing operations .

Azoic dye coupling pH Diazotization process control Naphthol coupling kinetics

Nonlinear Optical (NLO) Material Property: Differentiated Functionality Beyond Dye Intermediate Applications

Fast Red ITR (the free base and its hydrochloride precursor) has been identified as a nonlinear optical (NLO) material, a property not shared by the majority of azoic diazo components in the C.I. 37100–37200 series [1]. The presence of the electron-donating diethylamino group para to the sulfonamide moiety, combined with the methoxy substituent ortho to the amino/diazo position, creates a donor-π-acceptor electronic configuration conducive to second-order NLO response [1]. This dual functionality—as both a dye intermediate and an NLO material precursor—differentiates this compound from structurally similar azoic diazo components (e.g., Fast Red B Base, C.I. 37125) that lack reported NLO activity.

Nonlinear optical material Organic NLO chromophore Photonics precursor

Procurement-Relevant Application Scenarios for 3-(Diethylamino)-4-methoxybenzenesulphonamide Monohydrochloride (CAS 83929-66-2)


Cotton and Viscose Textile Dyeing: Unique Light-Pink Light-Fast Shade for High-End Apparel and Outdoor Fabrics

For textile mills requiring a light pink/peach shade with photostability approaching that of vat dyes, the Fast Red ITR chromophore system—accessed via procurement of the hydrochloride salt (CAS 83929-66-2)—delivers light fastness of 6–7 on the ISO blue scale when coupled with Naphthol AS-ITR on cotton [1]. This light fastness rating is unique among light-shade ice dyes and enables the replacement of soluble reduction pink IR (Indigosol Pink IR) in formulations where superior sunlight resistance is specified [2]. The slower coupling kinetics (pH 5–6.5) favor level dyeing in continuous processing, making this compound particularly suitable for high-uniformity apparel fabrics and African wax-print textiles [1][3].

Acidic pH Histochemical and Biochemical Staining: Lysosomal Protease Detection at pH 4.0

For clinical chemistry and cell biology laboratories developing staining protocols for acidic-pH–active enzymes (e.g., cathepsin B, lysosomal hydrolases), the Fast Red ITR diazonium salt—prepared from the hydrochloride precursor (CAS 83929-66-2) via standardized diazotization—is the only diazonium reagent demonstrated to couple with α-naphthol at pH 4.0, producing a quantifiable chromogenic signal with λmax of 475 nm and molar extinction coefficient (ε) of 26,000 [4]. Competing reagents such as Fast Violet B salt fail entirely under these acidic conditions [4]. Procurement of the stable hydrochloride salt rather than the pre-diazotized form (CAS 27580-14-9) allows laboratories to prepare fresh diazonium reagent on-demand, avoiding cold-chain storage and shelf-life limitations of the pre-diazotized salt .

Organic Pigment Intermediate Manufacturing: Hydrochloride Salt as a High-Purity, Storable Precursor

For organic pigment manufacturers synthesizing azo pigments from C.I. Azoic Diazo Component 42, the hydrochloride salt form (CAS 83929-66-2) offers a distinct procurement advantage: it serves as a single, well-defined, water-soluble precursor that can be directly diazotized in aqueous media without the pre-dissolution in mineral acid required for the free base (CAS 97-35-8) [3]. The higher melting point of the hydrochloride salt (150–160°C) compared to the free base (102–105°C) indicates superior thermal stability during bulk storage and transport, reducing the risk of degradation or premature reaction in warehouse conditions .

Nonlinear Optical (NLO) Materials Research: Dual-Use Chromophore for Organic Photonics

For academic and industrial research groups investigating organic second-order nonlinear optical materials, Fast Red ITR and its hydrochloride precursor have been specifically identified as NLO-active compounds [5]. The molecular architecture—featuring an electron-donating diethylamino group and electron-withdrawing sulfonamide moiety arranged in a donor-π-acceptor configuration—provides the structural basis for NLO response . Procurement of the hydrochloride salt offers researchers a readily soluble form for solution-phase spectroscopic characterization and thin-film device fabrication, differentiating it from other azoic diazo components in the C.I. 37100 series that lack documented NLO activity.

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